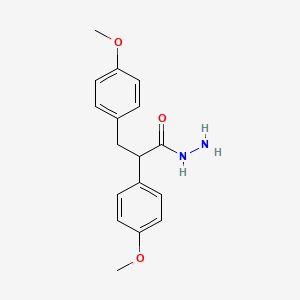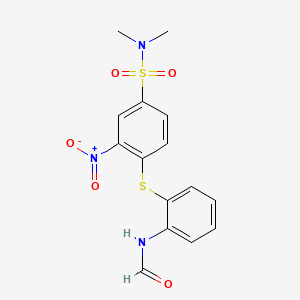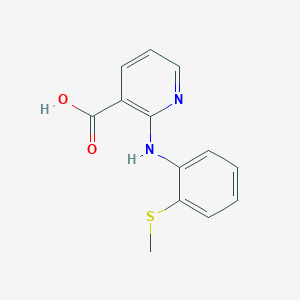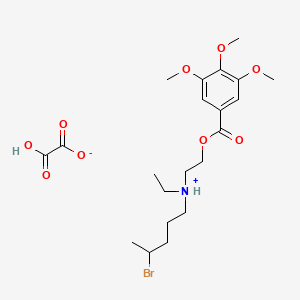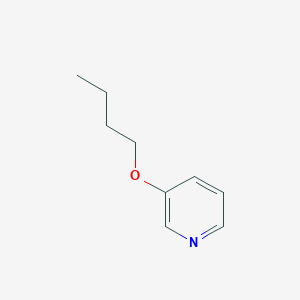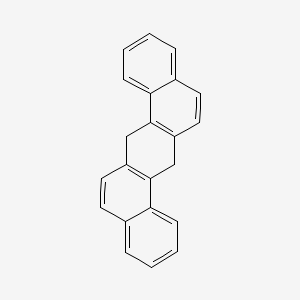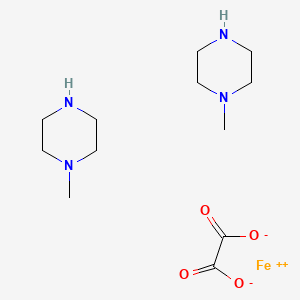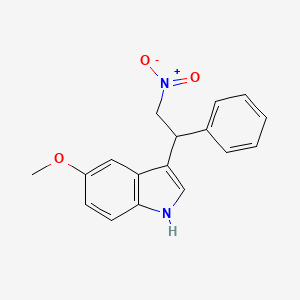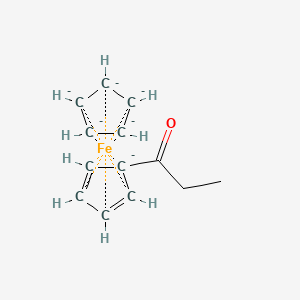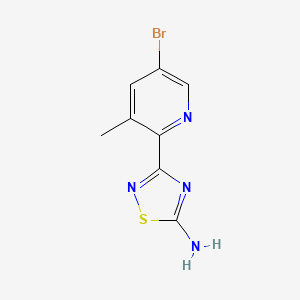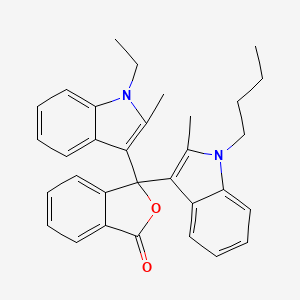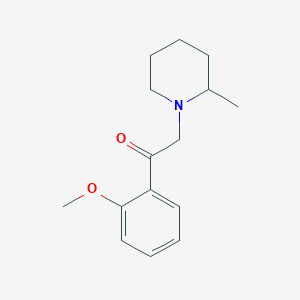
1-(2-Methoxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone is an organic compound that belongs to the class of ketones It features a methoxyphenyl group and a piperidinyl group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 2-methylpiperidine.
Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with 2-methylpiperidine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate product.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2-Methoxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-(2-Methoxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets would require further research to elucidate.
類似化合物との比較
Similar Compounds
1-(2-Methoxyphenyl)-2-(1-piperidinyl)ethanone: Similar structure but lacks the methyl group on the piperidine ring.
1-(2-Hydroxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
1-(2-Methoxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone is unique due to the presence of both the methoxyphenyl and methylpiperidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
571153-16-7 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-2-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C15H21NO2/c1-12-7-5-6-10-16(12)11-14(17)13-8-3-4-9-15(13)18-2/h3-4,8-9,12H,5-7,10-11H2,1-2H3 |
InChIキー |
TXWVZQXYORSYJV-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1CC(=O)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


